1-Bromo-3-phenyl-2-propanone
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-3-phenyl-2-propanone derivatives involves various strategies, including Grignard reactions and oxidation processes. For instance, a derivative, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-phenyl-2-propanone derivatives has been characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides revealed high levels of product selectivity and yields typically in excess of 80%, showcasing the effectiveness of electrochemical acylation reactions (P. He et al., 2007).
Chemical Reactions and Properties
1-Bromo-3-phenyl-2-propanone participates in a variety of chemical reactions, such as coupling reactions to produce valuable synthetic intermediates. A notable reaction is its involvement in the synthesis of chalcones, which have been explored for their DNA binding, urease inhibition, and antioxidant properties (F. Rasool et al., 2021).
Physical Properties Analysis
The physical properties of 1-Bromo-3-phenyl-2-propanone derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis. However, specific studies on these physical properties are less common in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-Bromo-3-phenyl-2-propanone derivatives are influenced by their functional groups. These compounds are useful synthons in organic chemistry due to their reactivity towards nucleophiles and electrophiles, facilitating the synthesis of complex molecules (Yanzhao Wang et al., 2010).
Scientific Research Applications
Drug Discovery and Synthesis :
- A study by Colella et al. (2018) presents a new synthetic protocol for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a useful synthon for drug discovery, leading to 4-bromodifluoromethyl thiazoles (Colella et al., 2018).
- Chen et al. (2006) identified 2-phenylthio-3-bromopropene as a valuable synthon used as an annulating agent for cycloheptanone and for conversion to useful compounds (Chen et al., 2006).
- A study by Zeng Zhi-ming (2003) described the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a new water-soluble photoinitiator with potential applications in organic synthesis and photocatalysis (Zeng Zhi-ming, 2003).
Catalysis and Reaction Optimization :
- Research by Toukoniitty et al. (2000) found that small amounts of oxygen can improve reaction rates and enantiomeric excesses in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (Toukoniitty et al., 2000).
- Choi et al. (2010) demonstrated that the yeast reductase YOL151W could efficiently generate (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, a promising tool for synthesizing antidepressant drugs (Choi et al., 2010).
Metabolic Studies and Chemical Properties :
- Coutts et al. (1976) examined the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates, identifying several metabolites including 2-nitro-1-phenylpropane and benzyl alcohol (Coutts et al., 1976).
- Li et al. (2010) found that ultrasound irradiation efficiently promotes the synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone under mild conditions (Li et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-phenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGSVFCDAILNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466890 | |
Record name | 1-bromo-3-phenyl-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-phenylpropan-2-one | |
CAS RN |
20772-12-7 | |
Record name | 1-Bromo-3-phenyl-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-phenyl-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-phenylpropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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